3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a pyrazole ring substituted with cyclopentyl and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzamide and pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-aminopyrazoles, are often used in medicinal chemistry.
Benzamide Derivatives: Other benzamide compounds with different substituents are also studied for their bioactivity.
Uniqueness
3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
3-cyano-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a cyano group and a pyrazole moiety, suggests possible applications in treating various diseases, particularly cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O, with a molecular weight of approximately 350.42 g/mol. The compound features a benzamide core, which is modified by the addition of a cyano group and a pyrazole ring, enhancing its pharmacological properties.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications for cancer therapy.
Case Study: CDK Inhibition
In vitro studies have shown that derivatives of pyrazole compounds can effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. For instance, compounds with similar structural features have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting inflammatory mediators such as prostaglandins and cytokines. This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism through which this compound exerts its anti-inflammatory effects involves the modulation of signaling pathways related to inflammation. It is hypothesized that the cyano group enhances the compound's ability to interact with specific receptors or enzymes involved in inflammatory processes.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
2-chloro-N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide | Structure | Contains a chloro group | Inhibitor of CDK2 |
N-(5-Cyclopropyl-1H-pyrazol-3-yl)benzamide | N/A | Lacks chloro substitution | Moderate anti-inflammatory effects |
3-cyano-N-(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylbenzamide | N/A | Incorporates a cyano group | Potential for enhanced reactivity and efficacy |
Properties
IUPAC Name |
3-cyano-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-12-14-4-3-5-16(10-14)20(25)22-13-17-11-19(15-8-9-15)24(23-17)18-6-1-2-7-18/h3-5,10-11,15,18H,1-2,6-9,13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNXGTZNIJCZNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC(=C3)C#N)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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